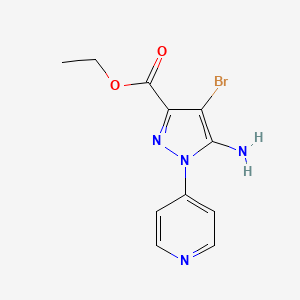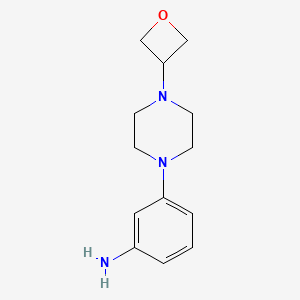
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate is a chemical compound known for its unique properties and applications. It belongs to the class of perfluoroalkyl substances, which are characterized by their strong carbon-fluorine bonds. These bonds impart remarkable stability and resistance to degradation, making the compound valuable in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of Tris(1H,1H,2H,2H-perfluorohexyl) phosphate typically involves the reaction of perfluorohexyl alcohol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. Industrial production methods may involve large-scale batch or continuous processes, with careful monitoring of reaction parameters to optimize yield and purity.
Analyse Des Réactions Chimiques
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of perfluoroalkyl phosphates.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and cell membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: The compound is used in the production of high-performance materials, including coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of Tris(1H,1H,2H,2H-perfluorohexyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. This stability allows it to persist in biological systems and exert its effects over extended periods. The specific pathways involved depend on the context of its application, whether in chemical reactions, biological systems, or industrial processes.
Comparaison Avec Des Composés Similaires
Tris(1H,1H,2H,2H-perfluorohexyl) phosphate can be compared with other perfluoroalkyl phosphates, such as:
Tris(1H,1H,2H,2H-perfluorooctyl) phosphate: Similar in structure but with a longer perfluoroalkyl chain, leading to different physical and chemical properties.
Tris(1H,1H,2H,2H-perfluorobutyl) phosphate: With a shorter perfluoroalkyl chain, this compound has different solubility and reactivity characteristics. The uniqueness of this compound lies in its specific chain length, which balances stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
1887067-55-1 |
|---|---|
Formule moléculaire |
C18H12F27O4P |
Poids moléculaire |
836.2 g/mol |
Nom IUPAC |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) phosphate |
InChI |
InChI=1S/C18H12F27O4P/c19-7(20,10(25,26)13(31,32)16(37,38)39)1-4-47-50(46,48-5-2-8(21,22)11(27,28)14(33,34)17(40,41)42)49-6-3-9(23,24)12(29,30)15(35,36)18(43,44)45/h1-6H2 |
Clé InChI |
KYIISKPQNCJEAU-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)






